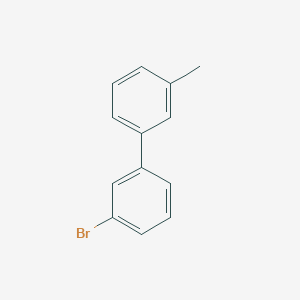

3-Bromo-3'-methylbiphenyl

Description

3-Bromo-3'-methylbiphenyl (CAS: Not explicitly provided in evidence; structurally inferred as a biphenyl derivative with bromine at the 3-position of one benzene ring and a methyl group at the 3'-position of the other) is a halogenated aromatic compound. Its molecular formula is C₁₂H₁₀Br (molecular weight: 233.11 g/mol, based on analogous 3-bromobiphenyl data in ). This compound is structurally characterized by two benzene rings connected via a single bond, with substituents influencing electronic and steric properties. It serves as a key intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceuticals or materials science applications .

Properties

IUPAC Name |

1-bromo-3-(3-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXCLEUVOBRQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373719 | |

| Record name | 3-Bromo-3'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844856-54-8 | |

| Record name | 3-Bromo-3′-methyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844856-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-3'-methylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-3’-methylbiphenyl is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a brominated benzene derivative with a methylated benzene derivative in the presence of a palladium catalyst and a base . The reaction conditions typically include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran or toluene

Temperature: 80-100°C

Industrial Production Methods: Industrial production of 3-Bromo-3’-methylbiphenyl often involves large-scale Suzuki–Miyaura coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for the production of large quantities of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3’-methylbiphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

Reduction Reactions: The bromine atom can be reduced to form a hydrogenated biphenyl derivative.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in an ether solvent.

Major Products:

Substitution: 3-Substituted-3’-methylbiphenyl derivatives.

Oxidation: 3-Bromo-3’-carboxybiphenyl.

Reduction: 3-Hydro-3’-methylbiphenyl.

Scientific Research Applications

3-Bromo-3’-methylbiphenyl has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-methylbiphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and methyl group on the biphenyl structure influence its reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, making it a valuable compound for studying molecular mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Bromo-3'-chloro-1,1'-biphenyl (CAS: 844856-42-4)

- Structure : Chlorine replaces the methyl group at the 3'-position.

- Properties : Higher polarity due to the electron-withdrawing Cl group.

- Hazard : Classified under acute oral toxicity (LD₅₀: 300–2000 mg/kg) and environmental hazards (EC₅₀ for water fleas >0.093 mg/L) .

- Applications : Likely used in halogen exchange reactions or as a precursor for agrochemicals.

3-Bromo-3'-nitrobenzophenone (CAS: 51339-38-9)

- Structure: A benzophenone derivative with Br (3-position) and NO₂ (3'-position).

- Properties: Higher reactivity due to the nitro group’s strong electron-withdrawing effect. Melting point: 124°C (after reduction to 3-bromo-3'-aminobenzophenone, m.p. 94°C) .

- Synthesis: Produced via bromination of nitro-substituted benzophenones or Sandmeyer reactions .

2-Bromo-2'-methylbiphenyl (CAS: Not provided)

Physical and Chemical Properties

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Key Reactivity |

|---|---|---|---|---|

| 3-Bromo-3'-methylbiphenyl | - | C₁₂H₁₀Br | Not reported | Suzuki coupling, electrophilic substitution |

| 3-Bromo-3'-chlorobiphenyl | 844856-42-4 | C₁₂H₈BrCl | Not reported | Halogen exchange, nucleophilic substitution |

| 3-Bromo-3'-nitrobenzophenone | 51339-38-9 | C₁₃H₈BrNO₃ | 124 | Reduction to amines, catalytic hydrogenation |

| 3-Bromobiphenyl | 2113-57-7 | C₁₂H₉Br | Not reported | Cross-coupling, polymerization initiator |

Biological Activity

3-Bromo-3'-methylbiphenyl is an organic compound with significant potential in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

3-Bromo-3'-methylbiphenyl has the molecular formula C13H11Br and a molecular weight of 247.13 g/mol. It is characterized by the presence of bromine and methyl groups on a biphenyl structure, which influences its reactivity and biological interactions.

The biological activity of 3-Bromo-3'-methylbiphenyl is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The bromine atom and methyl group affect its binding affinity, leading to changes in cellular processes.

Key Mechanisms:

- Enzyme Interaction: The compound may inhibit or activate certain enzymes, influencing metabolic pathways.

- Receptor Binding: It can bind to receptors, potentially altering signal transduction processes.

Antimicrobial Properties

Research indicates that 3-Bromo-3'-methylbiphenyl exhibits antimicrobial activity against various pathogens. A study highlighted its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Norfloxacin | 2 |

| Bacillus subtilis | 16 | Chloromycin | 7 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 3-Bromo-3'-methylbiphenyl. In vitro studies on human cell lines demonstrated that the compound exhibits selective cytotoxicity, sparing normal cells while affecting cancerous ones.

Cytotoxicity Results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal fibroblasts | >50 |

Case Studies

-

Case Study on Antibacterial Activity:

A recent study published in the Journal of Medicinal Chemistry reported that derivatives of 3-Bromo-3'-methylbiphenyl were synthesized and tested for antibacterial properties. The study found that modifications in the bromine position significantly enhanced activity against resistant strains of bacteria. -

Case Study on Cancer Cell Lines:

In another investigation, researchers explored the effects of 3-Bromo-3'-methylbiphenyl on various cancer cell lines. The compound was shown to induce apoptosis in HeLa cells through a mitochondrial pathway, suggesting potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.